(S)-tert-Butyl 4-(4-(4-(2-amino-3-methoxy-3-oxopropyl)phenoxy)butyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-tert-Butyl 4-(4-(4-(2-amino-3-methoxy-3-oxopropyl)phenoxy)butyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C24H38N2O5 and its molecular weight is 434.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-tert-Butyl 4-(4-(4-(2-amino-3-methoxy-3-oxopropyl)phenoxy)butyl)piperidine-1-carboxylate, also known by its CAS number 195877-54-4, is a synthetic compound with potential therapeutic applications. This article aims to explore its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H32N2O6, with a molecular weight of 420.51 g/mol. The compound features a piperidine ring, which is a common scaffold in medicinal chemistry, and various substituents that contribute to its biological activity.
Structure Overview
- IUPAC Name: this compound
- CAS Number: 195877-54-4
- Purity: 95%
Pharmacological Profile
Research indicates that this compound exhibits notable pharmacological activities, particularly in cancer treatment. It has been studied for its effects on various cancer cell lines, demonstrating antiproliferative properties.
Table 1: Antiproliferative Activity in Cancer Cell Lines
Cell Line | IC50 (μM) | Notes |
---|---|---|
SKM28 | 14 | Effective against RHOJ/CDC42 activity |
A375 | 20 | BRAF mutation present |
SW480 | 25 | KRAS mutation present |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's effectiveness varies across different cell lines, suggesting a selective action based on genetic mutations present in the cells.
The biological activity of this compound is primarily linked to its ability to inhibit specific signaling pathways involved in tumor growth. It targets CDC42 GTPases, which are known to be overexpressed in several tumor types. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
In Vitro Studies
In a study published in Nature Communications, the compound was tested against various cancer cell lines, including melanoma and colon cancer cells. The results showed that it significantly reduced cell viability and induced apoptosis through caspase activation pathways.
In Vivo Studies
Further studies involving mouse models demonstrated that the compound could effectively reduce tumor size without significant cardiotoxicity, which is a common side effect associated with many cancer therapies. The findings suggest that it could be a safer alternative for cancer treatment.
Structure-Activity Relationship (SAR)
The design and synthesis of this compound involved extensive SAR studies. Modifications to the piperidine ring and various substituents were evaluated to enhance potency and selectivity against cancer cells.
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Substituent on piperidine | Increased potency |
Hydroxyl group addition | Enhanced solubility |
Methoxy group position shift | Improved selectivity |
These modifications were crucial in optimizing the compound's pharmacokinetic properties and overall efficacy.
Eigenschaften
IUPAC Name |
tert-butyl 4-[4-[4-[(2S)-2-amino-3-methoxy-3-oxopropyl]phenoxy]butyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O5/c1-24(2,3)31-23(28)26-14-12-18(13-15-26)7-5-6-16-30-20-10-8-19(9-11-20)17-21(25)22(27)29-4/h8-11,18,21H,5-7,12-17,25H2,1-4H3/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYGBOTVMKEBBB-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCCOC2=CC=C(C=C2)CC(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCCOC2=CC=C(C=C2)C[C@@H](C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.